Cas no 522656-00-4 ((E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide structure](https://ja.kuujia.com/scimg/cas/522656-00-4x500.png)
(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide 化学的及び物理的性質
名前と識別子
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- AKOS001058793
- 522656-00-4
- Z56848743
- (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide
- EN300-26616395
- 2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylbenzenesulfonyl)-1H-indol-3-yl]prop-2-enamide
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- インチ: 1S/C25H18N4O6S/c1-16-6-9-20(10-7-16)36(34,35)28-15-18(21-4-2-3-5-23(21)28)12-17(14-26)25(31)27-22-11-8-19(29(32)33)13-24(22)30/h2-13,15,30H,1H3,(H,27,31)/b17-12+
- InChIKey: YPUQHTQBYXPHFK-SFQUDFHCSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(N1C=C(/C=C(\C#N)/C(NC2C=CC(=CC=2O)[N+](=O)[O-])=O)C2C=CC=CC1=2)(=O)=O
計算された属性
- せいみつぶんしりょう: 502.09470548g/mol
- どういたいしつりょう: 502.09470548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 36
- 回転可能化学結合数: 5
- 複雑さ: 1020
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 166Ų
(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26616395-0.05g |
522656-00-4 | 90% | 0.05g |
$246.0 | 2023-11-13 |
(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamideに関する追加情報
Introduction to (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide (CAS No. 522656-00-4)
(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide (CAS No. 522656-00-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is characterized by its unique structural features and potential biological activities. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological properties, and recent research findings related to this compound.
The chemical structure of (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide is composed of several key functional groups, including a cyano group, a hydroxyl group, a nitro group, and a sulfonylindole moiety. These functional groups contribute to the compound's overall stability and reactivity, making it an interesting candidate for various applications in drug discovery and development.
The synthesis of (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide typically involves multi-step reactions, starting from readily available starting materials. One common synthetic route involves the condensation of 3-cyanoacrylonitrile with an appropriate amine derivative, followed by the introduction of the sulfonylindole moiety through a series of substitution reactions. The precise control of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity of the final product.
Recent studies have highlighted the potential biological activities of (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide. For instance, it has been shown to exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, this compound has demonstrated promising anticancer effects in vitro and in vivo models. Research has indicated that it can induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
In the context of drug discovery, (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide has been evaluated for its potential as a lead compound in the development of novel therapeutic agents. Its unique structural features and multifaceted biological activities make it an attractive candidate for further optimization through structure-activity relationship (SAR) studies. These studies aim to identify structural modifications that can enhance the compound's potency, selectivity, and pharmacokinetic properties.
Moreover, the pharmacological profile of (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide has been investigated in preclinical studies. Results from these studies have shown that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity profiles. These findings support its potential for further development as a therapeutic agent.
In conclusion, (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide (CAS No. 522656-00-4) is a promising compound with a unique chemical structure and diverse biological activities. Its potential applications in anti-inflammatory and anticancer therapies make it an important subject of ongoing research in medicinal chemistry and pharmaceutical sciences. As further studies continue to elucidate its mechanisms of action and optimize its properties, this compound holds significant promise for future therapeutic developments.
522656-00-4 ((E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide) 関連製品
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